molecular formula C18H14FN3O2 B5376692 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

Numéro de catalogue B5376692
Poids moléculaire: 323.3 g/mol
Clé InChI: ONOOUQCWQQSIIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key regulator of multiple cellular processes, including cell growth, survival, and metabolism. The inhibition of AKT has been shown to have therapeutic potential in a variety of diseases, including cancer and diabetes.

Mécanisme D'action

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide acts by inhibiting the activity of AKT, which is a key regulator of multiple cellular processes. AKT is activated by a variety of growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. Inhibition of AKT by 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide leads to the suppression of these downstream signaling pathways, which results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of AKT by 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of other cancer treatments. In addition, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to improve insulin sensitivity in preclinical models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is its selectivity for AKT. This allows for the specific inhibition of AKT signaling pathways, which can be useful in studying the role of AKT in various cellular processes. However, one limitation of using 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is its potency, which can make it difficult to use at low concentrations. In addition, the effects of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide may be dependent on the specific cell type being studied.

Orientations Futures

There are several future directions for the study of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One potential direction is the development of combination therapies that include 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide and other cancer treatments, such as immunotherapy. Another potential direction is the study of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in the context of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more selective and potent AKT inhibitors may lead to the development of more effective therapies for a variety of diseases.

Méthodes De Synthèse

The synthesis of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 4-aminophenol to form 4-fluorobenzamide. This is then reacted with 6-methyl-3-pyridazinecarboxylic acid to form the intermediate compound, which is then reacted with 4-hydroxyphenylboronic acid to form the final product.

Applications De Recherche Scientifique

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-7-15(8-10-16)20-18(23)13-3-5-14(19)6-4-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOOUQCWQQSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.